2-{[(2-phenoxyphenyl)amino]methylidene}-1H-indene-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Phenoxyanilino)methylene]-1H-indene-1,3(2H)-dione is a complex organic compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This compound is derived from the condensation reaction between 2-phenoxyaniline and 1H-indene-1,3(2H)-dione. It exhibits interesting chemical properties due to its conjugated system and potential for various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Phenoxyanilino)methylene]-1H-indene-1,3(2H)-dione typically involves a condensation reaction between 2-phenoxyaniline and 1H-indene-1,3(2H)-dione. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, and the product is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and precise control of reaction parameters ensures high yield and purity of the product. Additionally, solvent recovery and recycling techniques are employed to minimize waste and improve the overall efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Phenoxyanilino)methylene]-1H-indene-1,3(2H)-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the Schiff base into its corresponding amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
2-[(2-Phenoxyanilino)methylene]-1H-indene-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the synthesis of advanced materials and as a precursor for the development of novel organic compounds.
Mechanism of Action
The mechanism of action of 2-[(2-Phenoxyanilino)methylene]-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets. The compound can form coordination complexes with metal ions, which can then participate in catalytic cycles. Additionally, its conjugated system allows it to interact with biological macromolecules, potentially inhibiting enzymes or interfering with cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Hydroxyanilino)methylene]-1H-indene-1,3(2H)-dione
- 2-[(2-Methoxyanilino)methylene]-1H-indene-1,3(2H)-dione
- 2-[(2-Chloroanilino)methylene]-1H-indene-1,3(2H)-dione
Uniqueness
2-[(2-Phenoxyanilino)methylene]-1H-indene-1,3(2H)-dione is unique due to the presence of the phenoxy group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, stability, and interaction with other molecules, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C22H15NO3 |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
3-hydroxy-2-[(2-phenoxyphenyl)iminomethyl]inden-1-one |
InChI |
InChI=1S/C22H15NO3/c24-21-16-10-4-5-11-17(16)22(25)18(21)14-23-19-12-6-7-13-20(19)26-15-8-2-1-3-9-15/h1-14,24H |
InChI Key |
PLTZDXYRLGBBHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2N=CC3=C(C4=CC=CC=C4C3=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.